Fonadelpar

概要

説明

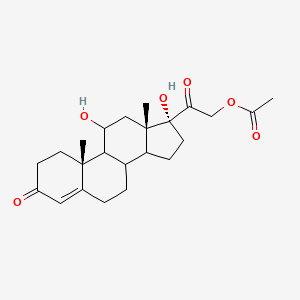

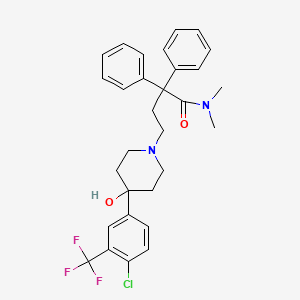

フォナデルパルは、ペルオキシソーム増殖因子活性化受容体デルタ(PPARδ)選択的アゴニストです。 代謝性疾患、脂質異常症、および特定の炎症性疾患の治療における潜在的な治療用途のために主に研究されています 。 フォナデルパルは、脂質代謝、炎症、およびエネルギー恒常性の調節に重要な役割を果たすPPARδ受容体を活性化することによって機能します .

準備方法

フォナデルパルの合成には、いくつかの重要なステップが含まれます。1つの有効な合成経路には、炭素-炭素結合を形成するためのクライゼン-シュミット縮合が含まれます。 このプロセスは、高度なアルデヒドとケトンのカップリング、それに続く水素化および最適化を含み、イソキサゾール部分を生成します 。 この方法は、より少ないステップとより高い収率でフォナデルパルを生成するための堅牢でスケーラブルなアプローチを提供します .

化学反応の分析

フォナデルパルは、以下を含むさまざまな化学反応を受けます。

酸化: フォナデルパルは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 水素化は、その合成における重要なステップであり、還元反応に対する感受性を示しています.

置換: フォナデルパルは、特に求核剤または求電子剤の存在下で置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、還元のための水素ガス、酸化のための過マンガン酸カリウムなどの酸化剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。形成される主な生成物は、使用される特定の反応条件および試薬に依存します。

科学研究の用途

フォナデルパルは、幅広い科学研究の用途を持っています。

科学的研究の応用

Fonadelpar has a wide range of scientific research applications:

作用機序

フォナデルパルは、PPARδ受容体を活性化することによってその効果を発揮します。 これらの核内受容体は、脂質代謝、炎症、およびエネルギー恒常性に関連する遺伝子の発現を調節します 。 PPARδに結合することにより、フォナデルパルは脂肪酸酸化の増加、脂質プロファイルの改善、および炎症反応の抑制につながる遺伝子発現を誘導します 。このメカニズムは、代謝性疾患の管理に役立ち、炎症性疾患に治療上の利点をもたらします。

類似の化合物との比較

フォナデルパルは、その特異的な分子構造とPPARδ受容体を活性化する高い効力により、PPARδアゴニストの中でユニークです。類似の化合物には以下が含まれます。

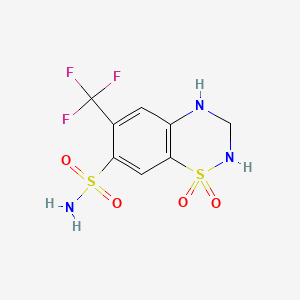

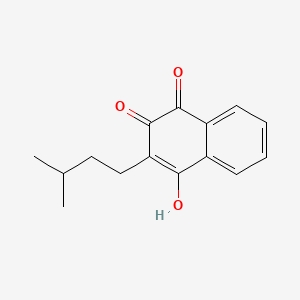

ボシデルパル: ミトコンドリアの生合成と機能に影響を与える別のPPARδモジュレーター.

エルチプロタフィブ: タンパク質チロシンホスファターゼ1BとIκBキナーゼβに対する追加の阻害効果を有するデュアルPPARαおよびPPARβアゴニスト.

イミグリタザール: 低血糖効果を有する強力なPPAR-β/δ受容体アゴニスト.

フォナデルパルは、その堅牢な合成、高い収率、およびPPARδ受容体の特異的な活性化により際立っており、治療用途のための有望な候補となっています .

類似化合物との比較

Fonadelpar is unique among PPARδ agonists due to its specific molecular structure and high efficacy in activating PPARδ receptors. Similar compounds include:

Bocidelpar: Another PPARδ modulator with effects on mitochondrial biogenesis and function.

Ertiprotafib: A dual PPARα and PPARβ agonist with additional inhibitory effects on protein tyrosine phosphatase 1B and IκB kinase β.

Imiglitazar: A potent PPAR-β/δ receptor agonist with hypoglycemic effects.

This compound stands out due to its robust synthesis, high yield, and specific activation of PPARδ receptors, making it a promising candidate for therapeutic applications .

特性

IUPAC Name |

2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKYLBGQYALEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515138-06-4 | |

| Record name | Fonadelpar [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515138064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fonadelpar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FONADELPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK5ZAD810Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。